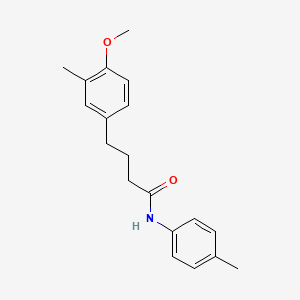
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide, also known as MMb-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used in scientific research to study the physiological and biochemical effects of cannabinoids.
Wirkmechanismus
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. By binding to these receptors, this compound can modulate the activity of various signaling pathways that are involved in the regulation of physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and the modulation of motor function. It has also been shown to affect the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide in lab experiments is its high potency, which allows researchers to study the effects of cannabinoids at lower doses than other compounds. It also has a long half-life, which makes it suitable for studying the long-term effects of cannabinoids. However, one limitation of using this compound is its potential for abuse, which requires researchers to take appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide and other synthetic cannabinoids. These include investigating the potential therapeutic applications of cannabinoids in the treatment of various medical conditions, exploring the effects of cannabinoids on the immune system, and developing new synthetic cannabinoids with improved pharmacological properties and reduced potential for abuse.
Synthesemethoden
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with 4-methylphenylacetic acid in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a purification process that involves recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide has been used in scientific research to study the effects of cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and sleep. It has also been used to investigate the potential therapeutic applications of cannabinoids in the treatment of various medical conditions such as chronic pain, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-7-10-17(11-8-14)20-19(21)6-4-5-16-9-12-18(22-3)15(2)13-16/h7-13H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIHYMZGLMXXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

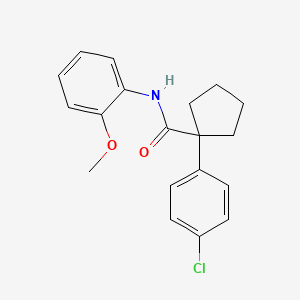
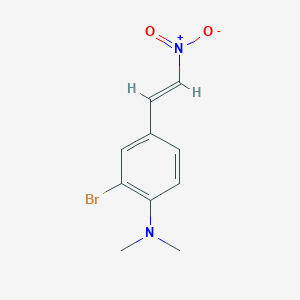
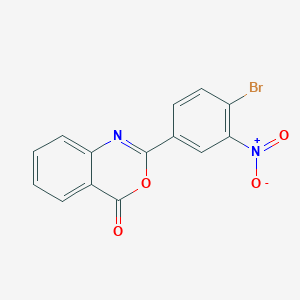
![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)



![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
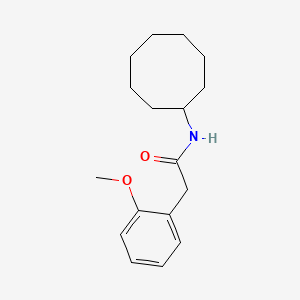
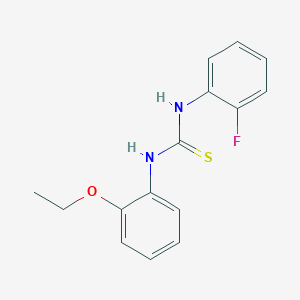
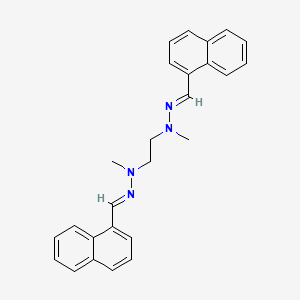
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
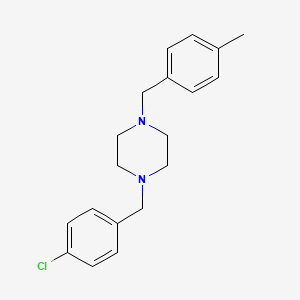
![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)